Product packaging for Ethyl 2-(hydroxymethyl)benzoate(Cat. No.:CAS No. 41071-33-4)

Ethyl 2-(hydroxymethyl)benzoate

Cat. No.: B3136147
CAS No.: 41071-33-4
M. Wt: 180.2 g/mol
InChI Key: DVKIVRJOAHTRTF-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)benzoate is a chemical compound with the CAS Registry Number 41071-33-4 . It is characterized by the molecular formula C10H12O3 and has a molecular weight of 180.20 g/mol . The compound's structure features a benzene ring substituted with both an ethyl ester group and a hydroxymethyl group at the ortho position . As a specialty benzoate ester, it serves as a versatile building block in organic synthesis and chemical research. The presence of two distinct functional groups on the aromatic ring makes it a valuable intermediate for further chemical transformations, including esterification, etherification, and polymerization reactions. This compound is intended for research and development purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Specific handling and storage conditions should be followed, and it is typically shipped using cold-chain transportation to ensure product stability . Researchers are advised to consult the safety data sheet for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B3136147 Ethyl 2-(hydroxymethyl)benzoate CAS No. 41071-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKIVRJOAHTRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Ethyl 2 Hydroxymethyl Benzoate

Reactions Involving the Ester Moiety

The ester group in ethyl 2-(hydroxymethyl)benzoate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. masterorganicchemistry.com These reactions proceed through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. libretexts.org In an acidic medium, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group is eliminated, and a new ester is formed. libretexts.org To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. libretexts.org

Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the original ethoxide group to form the new ester. masterorganicchemistry.com

Table 1: Examples of Transesterification Reactions

ReactantReagentProductConditions
This compoundMethanolMthis compoundAcid or Base Catalyst
This compoundBenzyl (B1604629) alcoholBenzyl 2-(hydroxymethyl)benzoateAcid or Base Catalyst

This table presents plausible transesterification reactions based on general principles of organic chemistry.

Amidation and Other Nucleophilic Acyl Substitutions

The ester group of this compound can be converted into an amide through a reaction known as aminolysis. This involves the reaction of the ester with ammonia, or a primary or secondary amine, to yield the corresponding amide. libretexts.org Similar to other nucleophilic acyl substitutions, this reaction proceeds via an addition-elimination pathway. youtube.com The nitrogen of the amine acts as the nucleophile, attacking the carbonyl carbon.

The use of coupling reagents can facilitate the amidation of carboxylic acids, a related transformation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form amides under mild conditions. masterorganicchemistry.comnih.gov While this applies to the parent carboxylic acid, direct amidation of the ester is also a common transformation.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group, a benzyl alcohol derivative, is another reactive site in the this compound molecule. wikipedia.org It can undergo a variety of transformations, including derivatization, oxidation, and etherification.

Derivatization Reactions (e.g., Acetylation, Benzoation)

The hydroxyl group can be readily converted into esters through reaction with acylating agents. For instance, acetylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a base will yield ethyl 2-(acetoxymethyl)benzoate. Similarly, benzoation using benzoyl chloride would produce ethyl 2-(benzoyloxymethyl)benzoate. These reactions are useful for protecting the alcohol functionality during subsequent chemical transformations.

Table 2: Derivatization of the Alcohol Functionality

ReagentProductReaction Type
Acetyl ChlorideEthyl 2-(acetoxymethyl)benzoateAcetylation
Benzoyl ChlorideEthyl 2-(benzoyloxymethyl)benzoateBenzoation

This table illustrates common derivatization reactions for the primary alcohol group.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the primary alcohol to an aldehyde, yielding ethyl 2-formylbenzoate.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid. This reaction results in the formation of 2-(ethoxycarbonyl)benzoic acid. hmdb.ca

Table 3: Oxidation Products of this compound

Oxidizing AgentProductProduct Class
Pyridinium Chlorochromate (PCC)Ethyl 2-formylbenzoateAldehyde
Potassium Permanganate (KMnO₄)2-(Ethoxycarbonyl)benzoic acidCarboxylic Acid

This table outlines the products formed from the oxidation of the primary alcohol.

Etherification and Related Alkylation Reactions

The formation of ethers from the primary alcohol group can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in the formation of an ethyl 2-(alkoxymethyl)benzoate.

Alkylation can also be achieved under different conditions. For example, the reaction of related 1-hydroxyimidazoles with benzyl halides in the presence of potassium carbonate has been shown to selectively yield O-alkoxy derivatives. researchgate.netresearchgate.net Similar principles can be applied to the alkylation of this compound. organic-chemistry.org

Table 4: Representative Etherification Reaction

Reagent 1Reagent 2Product
Sodium HydrideBenzyl BromideEthyl 2-(benzyloxymethyl)benzoate

This table shows a representative Williamson ether synthesis reaction.

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound can participate in reactions that are characteristic of aromatic compounds.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. masterorganicchemistry.commasterorganicchemistry.com The outcome of such reactions on substituted benzenes is governed by the electronic properties of the existing substituents. uci.edu In this compound, the ester group (-COOEt) is an electron-withdrawing group and a meta-director, while the hydroxymethyl group (-CH2OH) is a weak ortho-, para-director.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate. masterorganicchemistry.com

Deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

Due to the presence of the deactivating ester group, the aromatic ring of this compound is less reactive towards electrophiles compared to benzene itself. wikipedia.orgstackexchange.com The substitution pattern will be a mixture of products, with the directing effects of both substituents influencing the final regioselectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comchemie-brunschwig.ch While the primary focus of these reactions is often on aryl halides or triflates, derivatives of this compound could potentially be modified to participate in such transformations. For instance, conversion of the hydroxyl group to a halide or triflate would furnish a suitable substrate for a variety of coupling reactions.

Some prominent examples of transition metal-catalyzed coupling reactions include:

Suzuki Coupling: Couples an organoboron compound with an organohalide using a palladium catalyst. youtube.com

Heck Reaction: Forms a substituted alkene from an aryl halide and an alkene in the presence of a palladium catalyst and a base. youtube.com

Sonogashira Coupling: Couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium.

The specific conditions and outcomes of these reactions would depend on the exact derivative of this compound used and the chosen catalytic system.

Rearrangement Reactions and Isomerizations

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.com One notable example is the rearrangement of ethyl 2-hydroxyindoxyl-2-carboxylate to ethyl 3-hydroxyoxindole-3-carboxylate, which occurs in the presence of aqueous sodium hydroxide (B78521). rsc.org This transformation involves an ester shift without the opening of the ring. rsc.org

Other types of rearrangement reactions that are generally known in organic chemistry include the Beckmann, Claisen, and Cope rearrangements. thermofisher.commasterorganicchemistry.com The specific applicability of these rearrangements to this compound would require specific functional group manipulations of the starting material.

Biocatalytic Transformations

Enzymes are highly selective and efficient catalysts that can be employed for a variety of chemical transformations under mild conditions.

Enzyme-Mediated Ester Hydrolysis (Chemical Transformation Focus)

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, benzoic acid, through the action of enzymes such as lipases and esterases. semanticscholar.orgsserc.org.uk This reaction is the reverse of esterification and is typically carried out in an aqueous environment.

The general reaction is as follows: this compound + H₂O ⇌ 2-(Hydroxymethyl)benzoic acid + Ethanol (B145695)

The enzymatic hydrolysis of esters often proceeds with high stereoselectivity, which is particularly important when dealing with chiral substrates. researchgate.netnih.gov For instance, the enzymatic hydrolysis of various esters has been shown to yield products with high enantiomeric excess. researchgate.net The rate and selectivity of the hydrolysis can be influenced by factors such as the choice of enzyme, solvent, and reaction temperature. researchgate.netsemanticscholar.org

SubstrateEnzymeProduct
This compoundLipase/Esterase2-(Hydroxymethyl)benzoic acid
para-substituted nitrophenyl benzoate (B1203000) estersTrypsin, Lipase, Nattokinasepara-substituted benzoic acid and 4-nitrophenol

Biocatalytic Acylation and Deacylation of Hydroxyl Groups

The primary hydroxyl group of this compound can undergo biocatalytic acylation and deacylation reactions. These transformations are valuable for the protection and deprotection of alcohol functionalities and for the synthesis of chiral esters.

Biocatalytic Acylation: In this process, an acyl group is transferred from an acyl donor (e.g., an ester or an acid anhydride) to the hydroxyl group of this compound, catalyzed by an enzyme, typically a lipase. This reaction is often carried out in non-aqueous media to favor the synthesis of the ester product.

Biocatalytic Deacylation: This is the reverse reaction, where an acylated derivative of this compound is hydrolyzed by an enzyme in an aqueous medium to regenerate the parent alcohol.

These biocatalytic methods offer a green and selective alternative to traditional chemical methods for acylation and deacylation.

Spectroscopic and Structural Elucidation of Ethyl 2 Hydroxymethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For Ethyl 2-(hydroxymethyl)benzoate, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to assign the specific protons and carbons and confirm the connectivity of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethyl group, the hydroxymethyl group, and the aromatic ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and alcohol functionalities and the anisotropic effect of the benzene (B151609) ring.

The ethyl group protons should appear as a quartet for the methylene (B1212753) (-OCH₂-) group due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) group. The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to produce a singlet, though this may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl (-OH) proton itself typically appears as a broad singlet. The four protons on the disubstituted benzene ring are chemically distinct and are expected to appear as complex multiplets in the aromatic region of the spectrum.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.9-8.1 Doublet of doublets 1H Aromatic H
~ 7.2-7.6 Multiplet 3H Aromatic H
~ 4.7 Singlet 2H Ar-CH₂ -OH
~ 4.4 Quartet 2H O-CH₂ -CH₃
~ 2.5-3.5 Broad Singlet 1H CH₂-OH

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum for this compound should show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are characteristic of the type of carbon (sp³, sp²) and its local electronic environment.

The carbonyl carbon of the ester group is expected at the most downfield position (~167 ppm). The six aromatic carbons will have signals in the ~125-140 ppm range, with the two carbons directly attached to the substituents (C-1 and C-2) being distinct from the other four. The carbon of the hydroxymethyl group (-CH₂OH) and the methylene carbon of the ethyl group (-OCH₂-) will appear in the ~60-65 ppm region. The most upfield signal will be the methyl carbon (-CH₃) of the ethyl group.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Carbon Assignment
~ 167 C =O (Ester)
~ 140 Ar-C -CH₂OH
~ 132 Ar-C -COOEt
~ 131 Aromatic C H
~ 129 Aromatic C H
~ 128 Aromatic C H
~ 127 Aromatic C H
~ 63 Ar-C H₂OH
~ 61 O-C H₂CH₃

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments provide further structural confirmation by showing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations would also be expected between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu It allows for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals in the 127-131 ppm range, the benzylic -CH₂- protons to the carbon at ~63 ppm, the ethyl -OCH₂- protons to the carbon at ~61 ppm, and the ethyl -CH₃ protons to the carbon at ~14 ppm. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton. columbia.edu Key correlations for this compound would include:

A correlation between the methylene protons of the ethyl group and the ester carbonyl carbon (~167 ppm), confirming the ethyl ester functionality.

Correlations from the benzylic protons (-CH₂OH) to the two adjacent aromatic carbons (C-1 and C-3) and the ester-bearing carbon (C-2), confirming the ortho position of the hydroxymethyl group.

Correlations from the aromatic protons to neighboring carbons, further solidifying the substitution pattern on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational energy levels of molecules. It is particularly useful for identifying the functional groups present in a compound. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

O-H Stretch : A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the alcohol, with the broadening resulting from hydrogen bonding.

C-H Stretches : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and hydroxymethyl groups will be observed in the 3000-2850 cm⁻¹ region.

C=O Stretch : A very strong and sharp absorption band characteristic of the ester carbonyl (C=O) group is expected around 1720-1700 cm⁻¹.

C=C Stretches : Aromatic C=C ring stretching vibrations will produce several medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O Stretches : Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will appear as a strong band in the 1300-1150 cm⁻¹ range, while the C-O stretch of the primary alcohol will be in the 1075-1000 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500-3200 (broad) O-H Stretch Alcohol
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Aliphatic (CH₂, CH₃)
1720-1700 (strong) C=O Stretch Ester
1600-1450 C=C Stretch Aromatic Ring
1300-1150 C-O Stretch Ester

Note: Predicted values are based on standard functional group absorption ranges.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during molecular vibrations. surfacesciencewestern.com Raman spectra are often less congested in the fingerprint region and are particularly useful for observing non-polar bonds.

Table of Compounds Mentioned

Compound Name
This compound
Ethyl benzoate (B1203000)
Ethyl 2-methylbenzoate
Ethyl 4-(hydroxymethyl)benzoate
Ethyl 2-hydroxybenzoate

Normal Coordinate Analysis

A normal coordinate analysis (NCA) is a powerful theoretical method used to assign and interpret vibrational spectra. ekb.eg This analysis involves calculating the vibrational frequencies and modes of a molecule based on its geometry and force field. For this compound, a complete NCA would provide a detailed description of each vibrational mode in terms of the contributions from individual bond stretches, angle bends, and torsions.

In a related study on ethyl benzoate and ethyl m-chloro benzoate, normal mode analysis was performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. scholarsresearchlibrary.com Such an analysis for this compound would be expected to identify characteristic vibrational modes, including:

C=O stretching: A strong band characteristic of the ester group.

O-H stretching: A broad band from the hydroxymethyl group, likely involved in hydrogen bonding.

C-O stretching: Vibrations associated with the ester and alcohol functionalities.

Aromatic C-H and C=C stretching: Multiple bands characteristic of the benzene ring.

CH2 and CH3 stretching and bending: Vibrations from the ethyl and hydroxymethyl groups.

The potential energy distribution (PED) from the NCA would quantify the contribution of each internal coordinate to a given normal mode, allowing for unambiguous assignments of the experimental infrared and Raman spectra.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound (molar mass: 180.20 g/mol ), the molecular ion peak [M]⁺˙ would be expected at m/z 180. nih.gov

Based on the fragmentation of similar compounds like ethyl benzoate, several key fragmentation pathways can be predicted for this compound:

Loss of the ethoxy radical (•OCH2CH3): This would lead to the formation of a stable acylium ion at m/z 135. This is often a dominant peak in the mass spectra of ethyl benzoates.

Loss of ethylene (B1197577) (CH2=CH2): A McLafferty rearrangement could result in the loss of an ethylene molecule from the ethyl ester group, producing an ion at m/z 152, corresponding to 2-(hydroxymethyl)benzoic acid.

Loss of the hydroxymethyl radical (•CH2OH): This would result in a fragment at m/z 149.

Formation of the benzoyl cation: Subsequent fragmentation of the m/z 135 ion by loss of CO would yield the phenyl cation at m/z 77.

A hypothetical fragmentation pattern is presented in the table below.

m/z Proposed Fragment Ion Formula
180Molecular ion[C10H12O3]⁺˙
152[M - C2H4]⁺˙[C8H8O3]⁺˙
149[M - CH2OH]⁺[C9H9O2]⁺
135[M - OC2H5]⁺[C8H7O2]⁺
105[C7H5O]⁺[C7H5O]⁺
77Phenyl cation[C6H5]⁺

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that typically results in less fragmentation than EI. nih.gov For this compound, ESI-MS would be expected to produce protonated molecules, [M+H]⁺, at m/z 181, or adducts with sodium, [M+Na]⁺, at m/z 203, or potassium, [M+K]⁺, at m/z 219. This technique is particularly useful for confirming the molecular weight of the compound. Tandem MS (MS/MS) experiments on the protonated molecule could be used to induce fragmentation and gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the presence of the benzene ring conjugated with the carbonyl group of the ester constitutes the primary chromophore.

The expected electronic transitions would be:

π → π* transitions: These are typically high-intensity absorptions arising from the aromatic system and the C=O group. For substituted benzenes, these transitions result in characteristic absorption bands.

n → π* transitions: These lower-intensity absorptions involve the excitation of a non-bonding electron from the oxygen atoms of the ester and hydroxyl groups to an anti-bonding π* orbital of the aromatic ring or carbonyl group. shivajicollege.ac.in

The UV-Vis spectrum of the related compound ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate) in ethanol (B145695) shows absorption maxima at approximately 238 nm and 305 nm. nist.gov It is anticipated that this compound would exhibit a similar UV-Vis spectrum, with absorption maxima in the UV region characteristic of a substituted benzene derivative. The exact positions and intensities of the absorption bands would be influenced by the solvent polarity.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Crystal Structure Determination

A successful crystal structure determination of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the ethyl ester and hydroxymethyl substituents relative to the plane of the benzene ring.

Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potentially weak C-H···O interactions, which govern the supramolecular architecture. In the crystal structure of a related compound, ethyl 2,6-dimethoxybenzoate, the ester group is twisted with respect to the aromatic ring. mdpi.comresearchgate.net A similar non-planar conformation might be expected for this compound to minimize steric hindrance.

A hypothetical table of crystallographic data is presented below, based on typical values for similar organic compounds.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.15

Supramolecular Association and Hydrogen Bonding Networks

The molecular structure of this compound, featuring both a hydroxyl (-OH) group and an ester functional group, provides the capacity for forming distinct supramolecular assemblies governed by hydrogen bonding. The hydroxyl group serves as a hydrogen bond donor, while the oxygen atoms of the hydroxyl group and the ester's carbonyl (C=O) and ether (-O-) linkages act as hydrogen bond acceptors. Computational analysis indicates the molecule has one hydrogen bond donor site and three hydrogen bond acceptor sites. nih.gov

The primary interaction facilitating the formation of larger networks is the O-H···O hydrogen bond. This can occur in two principal ways:

Intermolecular Hydrogen Bonding: Molecules of this compound can link together through hydrogen bonds where the hydroxyl group of one molecule donates a hydrogen to an acceptor site (typically the carbonyl oxygen) on a neighboring molecule. This interaction is fundamental to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state. researchgate.netmdpi.com

These hydrogen bonding patterns are crucial in determining the crystal packing of the compound in its solid form. The interplay between intramolecular and intermolecular bonds dictates the final supramolecular architecture, influencing physical properties such as melting point and solubility. While the specific crystal structure of this compound is not detailed in available literature, the principles of hydrogen bonding in similar polyfunctional molecules suggest these interactions are the dominant force in its structural organization. mdpi.comnih.gov

Table 1: Hydrogen Bonding Capabilities of this compound

Functional Group Role in Hydrogen Bonding Number of Sites
Hydroxyl (-OH) Donor & Acceptor 1 Donor, 1 Acceptor
Carbonyl (C=O) Acceptor 1 Acceptor
Ester Ether (-O-) Acceptor 1 Acceptor

| Total | | 1 Donor, 3 Acceptors |

Data sourced from computational properties on PubChem. nih.gov

Advanced Spectroscopic Characterization Techniques

The structural elucidation of this compound is accomplished through a combination of advanced spectroscopic methods, each providing unique information about the molecule's connectivity and chemical environment.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands. The presence of a hydroxyl group gives rise to a broad absorption band in the region of 3400-3200 cm⁻¹, with the broadening being a direct consequence of hydrogen bonding. docbrown.info The ester functional group is identified by its strong carbonyl (C=O) stretching vibration, which for an α,β-unsaturated ester is typically observed around 1730-1715 cm⁻¹. orgchemboulder.com Additional characteristic peaks include C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹) and absorptions corresponding to the aromatic ring. docbrown.infoorgchemboulder.com

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Alcohol (Hydrogen-bonded)
~3070 C-H stretch Aromatic
~2980 C-H stretch Aliphatic (CH₃, CH₂)
1725-1715 C=O stretch α,β-Unsaturated Ester
1600-1450 C=C stretch Aromatic Ring
1300-1250 C-O stretch Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for each type of hydrogen atom. The four protons on the benzene ring typically appear as a complex multiplet in the aromatic region (δ 7.2-8.0 ppm). The methylene protons of the hydroxymethyl group (-CH₂OH) are expected around δ 4.7 ppm. rsc.org The ethyl group gives rise to a characteristic quartet for its methylene protons (-OCH₂) at approximately δ 4.4 ppm and a triplet for its methyl protons (-CH₃) around δ 1.4 ppm, consistent with data from similar ethyl esters. rsc.org The hydroxyl proton signal is often a broad singlet with a variable chemical shift.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
7.2-8.0 Multiplet 4H Ar-H
~4.7 Singlet/Doublet 2H -CH₂OH
~4.4 Quartet 2H -OCH₂CH₃
~1.4 Triplet 3H -OCH₂CH₃

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments. Key signals include the ester carbonyl carbon at a downfield shift of approximately 167 ppm, the aromatic carbons between 125-140 ppm, the hydroxymethyl carbon around 63 ppm, and the carbons of the ethyl group at approximately 61 ppm (-OCH₂) and 14 ppm (-CH₃).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
~167 Quaternary C=O (Ester)
125-140 Tertiary/Quaternary Aromatic Carbons
~63 Primary -CH₂OH
~61 Secondary -OCH₂CH₃

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pattern of the compound. This compound has a molecular weight of 180.20 g/mol and an exact mass of 180.0786 g/mol . nih.gov Under electron ionization (EI), the molecule is expected to fragment in predictable ways, which can be used to confirm its structure. Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃) to yield a fragment with an m/z of 135, or the loss of a water molecule from the molecular ion.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula of Fragment
180 [M]⁺ [C₁₀H₁₂O₃]⁺
162 [M - H₂O]⁺ [C₁₀H₁₀O₂]⁺
151 [M - C₂H₅]⁺ [C₈H₇O₃]⁺
135 [M - •OC₂H₅]⁺ [C₈H₇O₂]⁺

Computational Chemistry and Theoretical Investigations of Ethyl 2 Hydroxymethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of Ethyl 2-(hydroxymethyl)benzoate. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules like this compound. This is due to its favorable balance between computational accuracy and cost. DFT studies typically focus on determining the molecule's optimized geometry, vibrational frequencies, and electronic properties. tcsedsystem.edu For benzoate (B1203000) derivatives, hybrid functionals such as B3LYP are commonly employed to calculate properties like ionization potential, electron affinity, and global hardness, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Theoretical investigations on similar molecules, such as 2-ethylhexyl 2-hydroxybenzoate, have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to optimize ground state geometry and analyze electronic spectra. tcsedsystem.eduresearchgate.net Such studies reveal the influence of substituent groups on the molecule's properties and can identify features like intramolecular hydrogen bonding. researchgate.net

Table 1: Representative DFT Functionals and Their Common Applications for Benzoate Derivatives.
DFT FunctionalTypical ApplicationsStrengths
B3LYPGeometry Optimization, Vibrational Frequencies, HOMO-LUMO AnalysisWell-benchmarked for organic molecules, good balance of accuracy and efficiency.
M06-2XNon-covalent interactions, ThermochemistryImproved performance for systems with significant dispersion forces. researchgate.net
ωB97XDLong-range interactions, Charge-transfer excitationsIncludes long-range correction and dispersion, suitable for excited state calculations. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. Methods like Møller–Plesset perturbation theory (MP) can be used to incorporate electron correlation effects, which are important for accurate energy calculations. rsc.org For a molecule like this compound, ab initio calculations, while computationally more intensive than DFT, can provide benchmark data for conformational energies and reaction barriers. rsc.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for preliminary conformational searches and for studying very large systems.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. youtube.com For a molecule containing second-row elements and hydrogen, and featuring lone pairs and potentially weak intramolecular interactions, a well-chosen basis set is essential.

Split-valence basis sets, such as the Pople-style 6-31G*, are a common starting point. rsc.org To improve accuracy, polarization functions (e.g., the 'd' in 6-31G(d) or '' in 6-31G) are added to allow for non-spherical electron density distribution. youtube.com For a more accurate description of the lone pairs on the oxygen atoms and potential hydrogen bonding, diffuse functions (indicated by '+' or '++' as in 6-311++G(d,p)) are often included. researchgate.net High-level calculations might employ triple-zeta basis sets like 6-311G for greater flexibility in describing the valence electrons. rsc.org

Table 2: Common Basis Sets Used in Computational Studies of Organic Molecules.
Basis SetDescriptionTypical Use Case for this compound
6-31G(d)Double-zeta split-valence with d-polarization functions on heavy atoms.Initial geometry optimizations and frequency calculations.
6-311+G(d,p)Triple-zeta split-valence with diffuse functions on heavy atoms, and polarization functions on heavy atoms (d) and hydrogens (p).More accurate energy calculations and studies of anions or weak interactions.
cc-pVTZCorrelation-consistent polarized triple-zeta.High-accuracy benchmark calculations, often used with correlated ab initio methods.

Molecular Structure and Conformation Analysis

Geometry optimization is a computational procedure that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles to find the most stable conformers. The rotational freedom around the C-O bonds of the ester and alcohol groups, as well as the C-C bonds of the ethyl group, leads to a complex conformational landscape.

Computational studies can identify several low-energy conformers. The relative stability of these conformers is determined by a combination of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester group.

Table 3: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d) level).
ParameterAtomsValue
Bond LengthC(carbonyl)-O(ester)~1.35 Å
Bond LengthC(aromatic)-C(hydroxymethyl)~1.51 Å
Bond AngleO=C-O(ester)~123°
Dihedral AngleC(aromatic)-C(hydroxymethyl)-O-HVariable (defines conformation)
Dihedral AngleC(aromatic)-C(carbonyl)-O-C(ethyl)Variable (defines conformation)

To systematically explore the conformational space, potential energy surface (PES) scans are performed. q-chem.com A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-rostock.deq-chem.com

For this compound, a PES scan could be conducted by rotating the dihedral angle of the hydroxymethyl group (e.g., C(aromatic)-C(hydroxymethyl)-O-H) in discrete steps (e.g., 10 or 15 degrees) and calculating the energy at each point. The resulting energy profile reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). Similar scans can be performed for the rotation of the ethyl group. Two-dimensional PES scans can also be employed to study the coupled motion of two dihedral angles. q-chem.com

Table 4: Illustrative Potential Energy Surface Scan Data for Rotation Around the C(hydroxymethyl)-O Bond.
Dihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Status
2.5Eclipsed (Transition State)
60°0.2Gauche (Energy Minimum)
120°2.8Eclipsed (Transition State)
180°0.0Anti (Global Minimum)

Electronic Structure and Reactivity Descriptors

Computational analysis provides invaluable insights into the electronic characteristics and reactivity of this compound. Methods such as Density Functional Theory (DFT) are employed to calculate various descriptors that explain the molecule's stability, reactivity, and interaction sites.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). umich.edunih.govyoutube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical parameters. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.netresearchgate.net Conversely, a large energy gap implies high stability and low reactivity. sigmaaldrich.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich areas. The LUMO is anticipated to be distributed over the carbonyl group of the ester and the aromatic ring, which are the primary electron-accepting sites. The interaction of these orbitals dictates the molecule's behavior in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

ParameterPredicted CharacteristicsSignificance
HOMO Localized on the benzene ring and hydroxyl oxygen.Represents the centers of nucleophilicity; sites likely to donate electrons in a reaction.
LUMO Distributed over the ester's carbonyl group and the benzene ring.Represents the centers of electrophilicity; sites susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) A moderate gap is expected, balancing stability and reactivity.Determines the molecule's overall chemical reactivity, kinetic stability, and electrical transport properties. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. hmdb.ca It illustrates the charge distribution on the molecular surface, using a color spectrum. nih.gov Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

In the MEP map of this compound, distinct regions of positive and negative potential would be observed:

Negative Regions (Red/Yellow): These would be concentrated around the highly electronegative oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH). These sites are the most likely to be attacked by electrophiles.

Positive Regions (Blue): The most intense positive potential would be located on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack. The hydrogen atoms on the benzene ring and the ethyl group would also exhibit positive potential, though to a lesser extent.

This mapping provides a clear and intuitive guide to the molecule's reactive behavior and hydrogen bonding capabilities.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized, one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure representation. This method is exceptionally useful for quantitatively describing delocalization effects, often referred to as hyperconjugation. This is achieved by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, E(2), quantifies the extent of charge delocalization and its contribution to molecular stability.

For this compound, key NBO interactions would include:

Delocalization of the lone pair electrons from the oxygen atoms (hydroxyl and ester) into the antibonding orbitals (σ* or π*) of adjacent bonds.

Interaction between the π orbitals of the benzene ring and the π* orbitals of the carbonyl group, indicating conjugation.

Calculating the partial atomic charges on each atom in a molecule is essential for understanding its electronic structure, dipole moment, and intermolecular interactions. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for estimating these charges.

Mulliken Population Analysis: This method partitions the total electron population among the atoms based on the linear combination of atomic orbitals (LCAO) used in the calculation. While widely used, Mulliken charges are known to be highly sensitive to the basis set employed in the calculation, which can be a limitation.

Natural Population Analysis: Derived from the NBO method, NPA charges are generally considered more robust and less dependent on the basis set. They provide a more chemically intuitive picture of charge distribution.

For this compound, both methods would predict a significant negative charge on the oxygen atoms due to their high electronegativity. The carbonyl carbon and the carbon attached to the hydroxyl group would carry a partial positive charge. The hydrogen atom of the hydroxyl group would also be positively charged. Comparing the results from both MPA and NPA provides a more comprehensive understanding of the electronic distribution.

Table 2: Predicted Atomic Charge Distribution in this compound

Atom/GroupPredicted Partial ChargeRationale
Hydroxyl Oxygen Significantly NegativeHigh electronegativity and lone pair electrons.
Carbonyl Oxygen Significantly NegativeHigh electronegativity and participation in a polar double bond.
Ester Ether Oxygen NegativeHigh electronegativity.
Carbonyl Carbon Significantly PositiveBonded to two highly electronegative oxygen atoms.
Hydroxyl Hydrogen Significantly PositiveHighly polarized O-H bond, acts as a proton donor.
Aromatic Carbons Variably Negative/Slightly PositiveOverall electron-rich, but with varied charges due to substituent effects.

Intermolecular Interactions and Supramolecular Chemistry

The functional groups present in this compound—a hydroxyl group, an ester group, and an aromatic ring—allow it to participate in various non-covalent interactions, which are critical in determining its physical properties and its assembly into larger supramolecular structures.

Hydrogen bonding is a crucial directional interaction that significantly influences the structure and properties of chemical systems. A molecule's ability to form hydrogen bonds depends on the presence of hydrogen bond donors and acceptors.

Hydrogen Bond Donor: this compound possesses one primary hydrogen bond donor site: the hydroxyl group (-OH). The hydrogen atom of this group is partially positive and can interact with electronegative atoms in neighboring molecules.

Hydrogen Bond Acceptors: The molecule has three potential hydrogen bond acceptor sites. These are the oxygen atom of the hydroxyl group, the carbonyl oxygen (C=O) of the ester group, and the ether-like oxygen of the ester group. The carbonyl oxygen is typically the strongest acceptor due to the high electron density and accessibility of its lone pairs.

These donor and acceptor capabilities allow this compound to form intermolecular hydrogen bonds, leading to the formation of dimers or extended chain-like structures in the solid state or in solution. hmdb.ca The geometry and strength of these hydrogen bonds can be computationally modeled to predict the resulting supramolecular architectures.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires crystallographic data obtained from single-crystal X-ray diffraction. As of now, the crystal structure for this compound has not been deposited in the primary crystallographic databases. Without these foundational data, a Hirshfeld analysis to map and understand intermolecular contacts like hydrogen bonds and other close contacts cannot be performed.

Van der Waals and π-π Stacking Interactions

The study of non-covalent interactions, such as van der Waals forces and π-π stacking, is crucial for understanding the solid-state packing and properties of aromatic compounds. These interactions are typically investigated using quantum chemical calculations and analysis of crystal packing. While computational methods are well-suited for this purpose, no specific studies calculating the interaction energies or describing the geometry of π-π stacking for this compound have been found.

Spectroscopic Property Prediction

Computational chemistry offers robust methods for predicting various spectroscopic properties, which can complement and aid in the interpretation of experimental data.

Theoretical vibrational spectra (Infrared and Raman) are commonly calculated using Density Functional Theory (DFT) methods. These calculations help in assigning vibrational modes to experimentally observed spectral bands. However, no studies reporting the calculated vibrational frequencies and intensities for this compound are currently available.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard computational task, often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Such theoretical data is invaluable for structural elucidation. A search of the literature did not yield any studies that have computed the NMR chemical shifts for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating the electronic transitions that correspond to UV-Vis absorption spectra. This analysis provides insight into the electronic structure of a molecule. There are currently no published studies detailing the theoretical UV-Vis absorption spectrum for this compound.

Reaction Mechanism Studies through Computational Approaches

Computational methods are frequently used to map the potential energy surface of chemical reactions, identify transition states, and calculate activation barriers, thereby elucidating reaction mechanisms. While this is a powerful tool in organic chemistry, no computational studies on the reaction mechanisms involving this compound have been reported in the accessible literature.

Transition State Characterization and Reaction Pathway Elucidation

The most anticipated reaction pathway for this compound involves an intramolecular cyclization, specifically a transesterification, to form a five-membered lactone known as phthalide (B148349), with the concurrent elimination of ethanol (B145695). This process is a classic example of an intramolecular nucleophilic acyl substitution.

The reaction is typically catalyzed by either acid or base, or can proceed thermally. The elucidation of this pathway involves characterizing the key stationary points on the potential energy surface: the reactant, the transition state(s), the intermediate(s), and the product.

Reactant: this compound in its ground state conformation.

Transition State: In an acid-catalyzed mechanism, the reaction would initiate with the protonation of the ester carbonyl, making it more electrophilic. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. The transition state would feature a partially formed bond between the hydroxyl oxygen and the carbonyl carbon, and a partially broken C-O bond of the ethoxy group.

Intermediate: This attack leads to a tetrahedral intermediate.

Product: The intermediate collapses, expelling ethanol and forming the stable, five-membered phthalide ring.

While direct computational data for this compound is scarce, a comprehensive kinetic and mechanistic study on the analogous cyclization of ethyl 2-(aminosulfonyl)benzoate (ASB) to form saccharin (B28170) provides a valuable model for this type of transformation. nih.gov In that study, the reaction was found to be catalyzed by hydroxide (B78521) ions and followed pseudo-first-order kinetics. nih.gov The proposed mechanism involves the deprotonation of the sulfonamide nitrogen, followed by an intramolecular nucleophilic attack on the ester carbonyl, proceeding through a tetrahedral intermediate to eliminate the ethoxide ion. nih.gov This analogous system underscores the favorability of intramolecular cyclization for ortho-substituted ethyl benzoates, a principle that directly applies to the expected reactivity of this compound.

Kinetic and Thermodynamic Parameters of Reactions

Kinetic and thermodynamic parameters quantify the feasibility and rate of a chemical reaction. Computational methods, such as Density Functional Theory (DFT), are routinely used to calculate these values, including activation energies (Ea), enthalpies of reaction (ΔH), and Gibbs free energies of reaction (ΔG).

For the intramolecular cyclization of this compound to phthalide, one would expect the reaction to be thermodynamically favorable (a negative ΔG), driven by the formation of the stable five-membered lactone ring. The kinetic parameters, particularly the activation energy, would determine the reaction rate at a given temperature.

Valuable insight can again be drawn from the kinetic study of the cyclization of ethyl 2-(aminosulfonyl)benzoate (ASB). nih.gov The research provided quantitative data on the reaction kinetics, which can be used as a proxy to understand the parameters relevant to this compound's cyclization.

The experimental rate constant, kobs, for the cyclization of ASB was found to be dependent on temperature and pH, as described by the following equation:

kobs = k1[OH-] = [(2.52 ± 0.9) x 1016 exp(-20.2 ± 1 kcal mol-1/RT)] s-1[OH-] nih.gov

This relationship allows for the calculation of key kinetic and thermodynamic activation parameters, which are summarized in the table below.

ParameterValue for Cyclization of Ethyl 2-(aminosulfonyl)benzoate nih.govDescription
Activation Energy (Ea)20.2 ± 1 kcal/molThe minimum energy required to initiate the cyclization reaction.
Frequency Factor (A)(2.52 ± 0.9) x 1016 s-1A pre-exponential factor in the Arrhenius equation, related to the frequency of molecular collisions in the correct orientation.
Reaction OrderPseudo-first-orderThe reaction rate appears to be dependent on the concentration of only one reactant when the other (in this case, water/hydroxide) is in large excess.

These data from an analogous system suggest that the cyclization of this compound would also be an activated process, with a rate highly dependent on temperature and pH. A full computational study would be required to determine the precise thermodynamic and kinetic parameters for this compound itself, but the principles and expected outcomes are well-illustrated by its sulfonamide analogue.

Applications of Ethyl 2 Hydroxymethyl Benzoate in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the hydroxyl and ester functionalities in ethyl 2-(hydroxymethyl)benzoate allows for its participation in a variety of chemical transformations, rendering it an essential precursor in the synthesis of intricate organic structures.

Precursor for Complex Organic Molecules

This compound serves as a key starting material in the synthesis of more complex organic molecules. One notable transformation is its conversion to phthalide (B148349). orgsyn.orggoogle.com This lactonization reaction can be achieved through various synthetic routes, including intramolecular cyclization. thieme-connect.de Phthalides themselves are important structural motifs found in a range of biologically active natural products and pharmaceuticals. The synthesis of phthalides from this compound often involves the initial hydrolysis of the ester to the corresponding carboxylic acid, 2-(hydroxymethyl)benzoic acid, followed by acid-catalyzed intramolecular esterification. google.com

Furthermore, the hydroxyl group can be modified to introduce other functionalities. For instance, it can be oxidized to an aldehyde, yielding ethyl 2-formylbenzoate, which is a valuable precursor for various bioactive compounds. researchgate.net The ester group can also undergo reactions such as hydrolysis and amidation to produce other useful derivatives. libretexts.org For example, reaction with hydrazine (B178648) can lead to the formation of benzohydrazide (B10538) derivatives, which are precursors to various heterocyclic compounds. researchgate.net

Intermediate in Heterocyclic Compound Synthesis

The structural framework of this compound makes it a suitable intermediate for the synthesis of various heterocyclic compounds. The presence of both a hydroxyl and an ester group on an aromatic ring provides a scaffold for constructing fused ring systems.

For instance, derivatives of this compound can be used to synthesize complex heterocyclic structures like biscoumarins. researchgate.net Additionally, the transformation of this compound into 2-(hydroxymethyl)benzamides, followed by intramolecular cyclization, provides a pathway to N-substituted phthalimides, which are important heterocyclic compounds with diverse applications. thieme-connect.de The ability to participate in such cyclization reactions highlights its utility in building complex, multi-ring systems that are often the core of pharmacologically active molecules and functional materials. chemmethod.com

Polymer Chemistry and Materials Science

In the realm of polymer chemistry, this compound and its derivatives are valuable monomers for the creation of new polymeric materials with tailored properties.

Monomer for Polymer Synthesis (e.g., Polyesters, Polyurethanes)

The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The hydroxyl group can react with carboxylic acids or their derivatives to form polyester (B1180765) chains, while the ester group can be transformed into other functional groups suitable for polymerization.

While direct polymerization of this compound is not as common, its derivatives play a significant role. For example, related bio-based diols like 2,5-bis(hydroxymethyl)furan (BHMF) are used in the enzymatic synthesis of polyesters. researchgate.net This highlights the potential for developing sustainable polymers from renewable resources. Similarly, diisocyanate derivatives, which can be synthesized from related amino-functionalized benzoic acid esters, are key components in the synthesis of polyurethanes. nih.govresearchgate.net These polyurethanes can be designed to be biodegradable and have applications in the biomedical field. nih.gov

Cross-linking Agent in Polymer Networks

The hydroxyl group of this compound and its derivatives can act as a reactive site for cross-linking polymer chains. Cross-linking is a crucial process for modifying the mechanical and thermal properties of polymers, transforming them from linear chains into three-dimensional networks.

For instance, diols and polyols, structurally related to this compound, are used as cross-linking agents in the production of super water-absorbent polymers. google.com The introduction of such cross-linkers can significantly enhance the properties of the resulting polymer network, such as its swelling capacity and mechanical strength. In the context of polyurethanes, the hydroxyl functionality can react with isocyanate groups to form urethane (B1682113) linkages, contributing to the network structure of the final material. nih.gov

Design of Bio-based Polymers

There is a growing interest in the development of polymers from renewable resources to reduce reliance on fossil fuels and create more sustainable materials. mdpi.com this compound, being derivable from bio-based sources, and its structural analogues are being explored for the design of bio-based polymers. researchgate.net

A key example is the use of 2,5-bis(hydroxymethyl)furan (BHMF), a bio-based diol with a similar structural motif to this compound, in the synthesis of sustainable polymers. researchgate.netnih.gov BHMF can be polymerized to create polyesters and polyurethanes with tunable properties. nih.govmdpi.com Research in this area focuses on creating bio-based alternatives to petroleum-derived polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govmdpi.com The ability to synthesize polymers with specific functionalities and degradation profiles from renewable feedstocks is a significant advancement in materials science. mdpi.com

Catalysis and Ligand Design

The presence of two distinct functional groups in this compound makes it an attractive starting material for the synthesis of bespoke ligands for transition metal catalysis. The hydroxymethyl group can be readily converted into various donor atoms, while the ester group can be retained or modified to fine-tune the electronic and steric properties of the resulting ligand.

Incorporation into Catalyst Systems

This compound serves as a key building block for constructing more complex molecular architectures that can be incorporated into catalyst systems. The primary route for its inclusion involves the chemical transformation of its functional groups to create multidentate ligands capable of coordinating with metal centers.

One of the key transformations is the conversion of the hydroxymethyl group into a phosphine (B1218219) moiety, a common and highly effective coordinating group in catalysis. This transformation creates phosphine ligands with an ortho-substituted ester group, which can influence the catalytic activity and selectivity through steric hindrance and electronic effects. These ligands can then be complexed with various transition metals to form active catalysts for a range of organic transformations.

Ligand Scaffolds for Transition Metal Catalysis

The structure of this compound is particularly well-suited for the development of bidentate ligands, which are crucial components of many homogeneous catalysts. macalester.edu The ortho-positioning of the hydroxymethyl and ethyl ester groups provides a scaffold for creating chelate rings upon coordination to a metal center, enhancing the stability and performance of the catalyst.

The synthesis of N,O-bidentate ligands is a prominent application. For example, the hydroxymethyl group can be converted to an amine or an imine, which, in conjunction with the carbonyl oxygen of the ester group, can coordinate to a metal ion. Such ligands are instrumental in various catalytic reactions, including Ullmann-type N-arylation of azoles and amines when complexed with copper. researchgate.net

Furthermore, the modification of this compound can lead to the formation of P,O-bidentate ligands. The synthesis of such ligands typically involves the conversion of the hydroxymethyl group to a phosphine. These ligands, when complexed with transition metals like palladium, are effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net The ester group in these ligands can modulate the electronic properties of the metal center, thereby influencing the catalytic cycle.

The versatility of this compound as a ligand scaffold is highlighted by the potential to synthesize a variety of ligand types by targeting its functional groups.

Ligand TypeSynthetic Modification of this compoundPotential Metal ComplexesPotential Catalytic Applications
P,O-Bidentate Conversion of the hydroxymethyl group to a phosphine group.Palladium(II), Nickel(II)Cross-coupling reactions (e.g., Suzuki, Heck)
N,O-Bidentate Conversion of the hydroxymethyl group to an amine or imine group.Copper(I), Zinc(II)Ullmann condensation, Asymmetric synthesis
Diphosphine Dimerization of molecules derived from this compound after conversion of hydroxymethyl to phosphine.Rhodium(I), Ruthenium(II)Asymmetric hydrogenation

Optoelectronic and Photonic Materials Development

In the realm of materials science, this compound serves as a precursor for the synthesis of organic molecules with interesting optical properties. While the compound itself is not photoactive, its benzene (B151609) ring and functional groups provide a platform for building chromophores for applications in optoelectronics.

The development of materials with nonlinear optical (NLO) properties is a significant area of research. dtic.mil NLO materials are crucial for applications such as optical switching and data storage. Current time information in Bangalore, IN.researchgate.net The synthesis of NLO chromophores often involves creating molecules with a π-conjugated system flanked by electron-donating and electron-accepting groups. This compound can be chemically modified to incorporate such features. For instance, the ester group can act as an electron-withdrawing group, while the aromatic ring can be further functionalized to introduce strong electron-donating groups, leading to molecules with significant second-order NLO responses.

Advanced Functional Material Design

The bifunctionality of this compound makes it a valuable monomer in the synthesis of functional polymers. The hydroxyl and ester groups can participate in polymerization reactions, such as condensation polymerization, to form polyesters. The aromatic ring in the polymer backbone imparts rigidity and thermal stability to the resulting material.

The development of functional polymers from bioderived or functional monomers is a growing field in materials science. nih.govresearchgate.netmdpi.commdpi.com By incorporating monomers derived from this compound, polymers with tailored properties can be designed. For example, the pendant hydroxymethyl group (if the ester is used for polymerization) or the ester group (if the hydroxyl group is used) can be post-functionalized to introduce specific functionalities along the polymer chain. This allows for the creation of materials for a wide range of applications, including specialty coatings and drug delivery systems.

Material TypeRole of this compoundPotential PropertiesPotential Applications
Nonlinear Optical (NLO) Chromophores Precursor for synthesis of donor-acceptor π-conjugated systems. dtic.milCurrent time information in Bangalore, IN.High hyperpolarizability.Optical switching, telecommunications.
Functional Polyesters Monomer in condensation polymerization.Thermal stability, tunable functionality.Specialty coatings, biodegradable materials.
Polymer-supported Catalysts Precursor for a monomer containing a ligand moiety.Recyclable catalysis, controlled reaction environment.Green chemistry, industrial synthesis.

Green Chemistry Principles in the Synthesis and Application of Ethyl 2 Hydroxymethyl Benzoate

Atom Economy and Process Efficiency Metrics

A central tenet of green chemistry is maximizing the incorporation of all materials used in the process into the final product. researchgate.net This is quantified by metrics such as atom economy, Process Mass Intensity (PMI), and the E-factor.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org An ideal reaction has an atom economy of 100%, where all reactant atoms are incorporated into the desired product. libretexts.org

The most common route to Ethyl 2-(hydroxymethyl)benzoate is the Fischer-Speier esterification of 2-(hydroxymethyl)benzoic acid with ethanol (B145695), catalyzed by a strong acid like sulfuric acid. byjus.comyoutube.com

The balanced chemical equation for this reaction is:

C₈H₈O₃ (2-(hydroxymethyl)benzoic acid) + C₂H₅OH (ethanol) ⇌ C₁₀H₁₂O₃ (this compound) + H₂O (water)

To calculate the atom economy, we use the molecular weights of the reactants and the desired product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-(hydroxymethyl)benzoic acidC₈H₈O₃152.15
EthanolC₂H₅OH46.07
Total Reactant Mass 198.22
This compoundC₁₀H₁₂O₃180.20

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (180.20 g/mol / 198.22 g/mol ) x 100 ≈ 90.9%

This calculation reveals that, even under ideal conditions with 100% yield, approximately 9.1% of the reactant mass is lost as a byproduct, in this case, water. While Fischer esterification is a relatively atom-economical reaction, there is still inherent waste generated by the reaction chemistry itself.

While atom economy is a useful theoretical metric, Process Mass Intensity (PMI) and the E-factor provide a more realistic assessment of the environmental impact of a chemical process by considering all materials used, including solvents, catalysts, and workup chemicals, as well as the actual product yield. mdpi.comresearchgate.net

PMI = Total Mass of Inputs (kg) / Mass of Product (kg) greenchemistry-toolkit.org

E-factor = Total Mass of Waste (kg) / Mass of Product (kg) = PMI - 1 researchgate.net

To illustrate these calculations, we will analyze a typical laboratory-scale synthesis of a structural isomer, ethyl 4-(hydroxymethyl)benzoate, which is expected to have a similar process profile to this compound. The following data is adapted from a documented procedure:

Reaction: 4-(hydroxymethyl)benzoic acid (4.0 g) is reacted with absolute ethanol (1000 ml, density: 0.789 g/ml) in the presence of concentrated sulfuric acid (1.0 g) to produce ethyl 4-(hydroxymethyl)benzoate (4.56 g). The workup involves water, ethyl ether, and sodium hydrogen carbonate solution.

PMI and E-factor Calculation Table:

Material Input Mass (g) Role
4-(hydroxymethyl)benzoic acid4.0Reactant
Ethanol789.0 (1000 ml)Reactant/Solvent
Sulfuric Acid1.0Catalyst
Water (for workup)~300.0Workup
Ethyl Ether (for extraction)~213.0 (3 x 100 ml, density: 0.71 g/ml)Workup Solvent
Sodium Hydrogen Carbonate Solution~150.0Workup
Total Input Mass ~1457.0
Product Mass 4.56
PMI ~319.5
E-factor ~318.5

The calculated PMI of approximately 319.5 indicates that for every kilogram of product, nearly 320 kilograms of material are used, the vast majority of which becomes waste. The E-factor of around 318.5 highlights the significant amount of waste generated relative to the desired product. The primary contributors to this high PMI and E-factor are the large excess of ethanol used as a solvent and the substantial quantities of water and ethyl ether used during the product purification steps.

Sustainable Solvent Selection and Replacement Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the largest portion of the waste generated. mdpi.com Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Water is an attractive green solvent due to its non-toxicity, non-flammability, and abundance. However, its use in Fischer esterification presents challenges. The reaction is reversible, and the presence of water as a solvent would shift the equilibrium towards the reactants (the carboxylic acid and alcohol), leading to low product yields. chegg.comtcu.edu Therefore, for the synthesis of this compound via this method, water is generally not a suitable reaction medium.

Ionic Liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to their tunable properties. researchinschools.orgfrontiersin.org Certain acidic ionic liquids can function as both the solvent and the catalyst in esterification reactions. rsc.orgajast.netresearchgate.net This dual role can simplify the process and facilitate product separation, as many esters are immiscible with the ionic liquid. The IL can then potentially be recovered and reused, reducing waste. researchinschools.org For the synthesis of this compound, using an acidic ionic liquid could eliminate the need for a separate acid catalyst and traditional volatile organic solvents.

Supercritical Fluids , such as supercritical carbon dioxide (scCO₂), represent another class of green solvents. mrforum.com A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure. It has been successfully used as a medium for various esterification reactions, sometimes eliminating the need for a catalyst at high temperatures and pressures. mdpi.comresearchgate.net The use of scCO₂ for the synthesis of this compound could lead to a cleaner reaction with easier product separation, as the CO₂ can be returned to a gaseous state by reducing the pressure.

The greenest approach is to conduct reactions without any solvent. researchgate.net Solventless, or solid-state, reactions can be promoted by grinding the reactants together, sometimes with a solid catalyst, a technique known as mechanochemistry. nih.gov For the synthesis of this compound, a solventless approach could involve mixing 2-(hydroxymethyl)benzoic acid, an excess of ethanol, and a solid acid catalyst and heating the mixture. Another method involves using surfactant-combined catalysts that can facilitate the reaction at room temperature in the absence of a solvent. psu.edu These methods significantly reduce waste and energy consumption associated with solvent use, heating, and distillation.

Catalysis for Sustainable Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical reactions. The development of novel catalytic systems for the synthesis and modification of this compound is an active area of research.

Development of Efficient and Recyclable Catalytic Systems

The synthesis of this compound can be achieved through various catalytic methods. One common route involves the esterification of 2-(hydroxymethyl)benzoic acid or the reduction of diethyl phthalate (B1215562). Green chemistry approaches focus on using catalysts that are highly efficient, selective, and can be easily recovered and reused, minimizing waste and cost.

For instance, solid acid catalysts, such as zeolites or ion-exchange resins, can be employed for the esterification process. These catalysts offer advantages over traditional homogeneous acid catalysts like sulfuric acid, as they are non-corrosive, easily separable from the reaction mixture, and can be regenerated and reused multiple times. Research into optimizing these solid acid catalysts focuses on tailoring their acidic properties and porous structure to maximize the yield and selectivity towards this compound.

Another key reaction involving this compound is its conversion to phthalide (B148349), a valuable chemical intermediate. The hydrolysis of related ortho esters, which can be intermediates in the formation of lactones like phthalide from precursors such as this compound, has been studied to understand the reaction mechanisms. researchgate.net The study of the hydrolysis of 1,1-diethoxy-1,3-dihydroisobenzofuran, a spiro ortho ester, reveals that it proceeds through an intermediate that is also involved in the lactonization of this compound to phthalide. researchgate.net Understanding these reaction pathways is essential for developing efficient catalysts that can selectively drive the desired transformation.

Biocatalysis in the Synthesis and Modification

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, which reduces energy consumption and the need for volatile organic solvents.

For the synthesis of this compound, lipases are particularly relevant enzymes for the esterification of 2-(hydroxymethyl)benzoic acid with ethanol. The high selectivity of enzymes can prevent the formation of by-products, leading to a cleaner reaction profile and simplifying downstream purification processes. Immobilization of these enzymes on solid supports is a common strategy to enhance their stability and facilitate their recovery and reuse, aligning with the principles of recyclable catalysis.

Waste Prevention and Minimization

A primary goal of green chemistry is to prevent waste generation at the source rather than treating it after it has been created. This involves the careful design of chemical syntheses and processes.

Design for Reduced Hazardous Substance Generation

The synthesis of this compound can be designed to minimize the use and generation of hazardous substances. Traditional reduction methods for converting diethyl phthalate to this compound often employ metal hydride reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). These reagents are effective but can be hazardous to handle and produce significant amounts of inorganic waste that require careful disposal.

Greener alternatives focus on catalytic hydrogenation using molecular hydrogen (H2) as the reducing agent. This process is atom-efficient, with water being the only theoretical byproduct. The development of selective catalysts that can reduce one ester group of diethyl phthalate while leaving the other intact is a key research challenge. Supported metal catalysts, such as palladium or ruthenium on carbon, are being investigated for this purpose.

On-Site Monitoring and Process Control for Waste Reduction

Real-time monitoring and control of chemical processes, often referred to as Process Analytical Technology (PAT), can play a significant role in minimizing waste. By continuously monitoring key reaction parameters such as temperature, pressure, concentration of reactants and products, and pH, it is possible to maintain the reaction at optimal conditions. This prevents runaway reactions, minimizes the formation of by-products, and ensures high conversion rates, all of which contribute to waste reduction.

For the synthesis of this compound, spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be used for in-situ monitoring of the reaction progress. This allows for precise control over the addition of reagents and the reaction time, ensuring the process is stopped once the desired conversion is achieved, thereby preventing over-reaction and the formation of impurities.

Energy Efficiency in Synthetic Processes

Reducing the energy consumption of chemical processes is a critical aspect of green chemistry, as it not only lowers the environmental footprint but also reduces operational costs.

The energy requirements for the synthesis of this compound can be substantial, particularly for steps involving heating, cooling, and separation. The choice of synthetic route and reaction conditions has a direct impact on energy consumption. For example, catalytic processes that operate at lower temperatures and pressures are inherently more energy-efficient than those requiring harsh conditions.

Microwave-assisted synthesis is an emerging technology that can significantly reduce reaction times and energy consumption. The direct interaction of microwave radiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and selectivities compared to conventional heating methods. The application of microwave-assisted organic synthesis (MAOS) to the esterification and reduction reactions for producing this compound is a promising area for improving energy efficiency.

Mechanochemical Synthesis Approaches

The application of mechanochemistry, particularly through techniques like ball milling, represents a significant advancement in the pursuit of greener chemical synthesis. This approach minimizes or eliminates the need for bulk solvents, thereby reducing waste and energy consumption. While direct research on the mechanochemical synthesis of this compound is not extensively documented, the principles established in the mechanochemical esterification of various carboxylic acids and alcohols provide a strong foundation for its potential synthesis via this environmentally benign methodology. rsc.orgnih.gov

Mechanochemical esterification typically involves the high-speed ball-milling (HSBM) of a carboxylic acid and an alcohol, often in the presence of a catalyst. rsc.orgnih.gov This process utilizes mechanical energy to induce chemical reactions in the solid state. rsc.org The advantages of HSBM include solvent-free conditions, which aligns with the principles of green chemistry by avoiding the use of hazardous solvents. rsc.orgnih.gov

For the synthesis of this compound, a proposed mechanochemical route would involve the direct reaction of 2-(hydroxymethyl)benzoic acid with ethanol. Based on established protocols for similar transformations, various catalytic systems could be employed to facilitate this reaction under ball-milling conditions. rsc.org

One such system involves the use of iodine (I₂) in combination with potassium hypophosphite (KH₂PO₂) as a catalyst. rsc.org This method has proven effective for the esterification of a range of carboxylic acids, including those with functional groups that could be sensitive under other conditions. rsc.org The reaction proceeds rapidly, often within minutes, at room temperature. rsc.orgnih.gov

Another potential catalytic system for the mechanochemical synthesis of this compound is the combination of potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃). rsc.org This alternative route also operates under solvent-free conditions and has been successfully applied to the synthesis of various esters. rsc.org

The table below outlines the proposed reaction conditions for the mechanochemical synthesis of this compound, based on analogous esterifications reported in the literature. rsc.org

Catalytic SystemReactantsMolar Ratio (Acid:Alcohol:Catalyst)Milling Frequency (Hz)Reaction Time (min)Proposed Yield Range (%)
I₂/KH₂PO₂2-(hydroxymethyl)benzoic acid, Ethanol1 : 1.2 : 1252045-91 rsc.org
KI/P(OEt)₃2-(hydroxymethyl)benzoic acid, Ethanol1 : 1.2 : 1.5256024-85 rsc.org

The proposed yields in the table are based on the range of yields observed for the esterification of various carboxylic acids under the specified conditions. rsc.org The actual yield for the synthesis of this compound would need to be determined experimentally.

The progress of such a mechanochemical reaction could be monitored using standard analytical techniques. For instance, after the milling process, the reaction mixture can be extracted with a suitable organic solvent and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of conversion of the starting materials into the desired ester.

Further research into the mechanochemical synthesis of this compound would be valuable to optimize the reaction conditions, including the catalyst loading, milling frequency, and reaction time, to maximize the yield and purity of the product. The development of a robust and efficient mechanochemical route would offer a sustainable alternative to conventional solution-phase synthesis methods.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Synthetic Routes

The pursuit of more efficient and selective methods for synthesizing Ethyl 2-(hydroxymethyl)benzoate is a key area of ongoing research. Traditional multi-step procedures are often hampered by modest yields and the generation of unwanted byproducts. Future research is geared towards the development of catalytic systems that can achieve the targeted synthesis in a more streamlined and atom-economical fashion.

A significant area of exploration is the catalytic reduction of dialkyl phthalates. While research has demonstrated the degradation of dimethyl phthalate (B1215562) using catalytic ozonation, future work could focus on tailoring catalysts for the selective reduction of one ester group and the adjacent methyl group to afford this compound directly. nih.gov The development of chemoselective catalysts that can differentiate between the two ester functionalities of a phthalate precursor would represent a significant leap forward in synthetic efficiency.

Enzymatic synthesis also presents a promising green alternative. While the enzymatic polymerization of similar diols like 2,5-bis(hydroxymethyl)furan has been successfully demonstrated, the selective enzymatic synthesis of this compound from simpler precursors is a compelling future direction. nih.gov Biocatalytic approaches could offer high selectivity under mild reaction conditions, minimizing energy consumption and waste generation.

Exploration of Novel Reactivity Patterns and Derivatizations

The dual functionality of this compound, possessing both a hydroxyl group and an ester, makes it a versatile building block for the synthesis of more complex molecules. Research into its reactivity is beginning to reveal novel patterns and opportunities for derivatization.

One notable example is the synthesis of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a complex derivative whose crystal structure has been determined by single-crystal X-ray crystallography. researchgate.net This synthesis demonstrates the reactivity of the hydroxymethyl group and opens the door to creating a variety of other intricate molecular architectures.

Future research is expected to further probe the reactivity of both the hydroxyl and ester moieties. This could lead to the development of novel derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of functionalized indoles from related ethyl indol-2-carboxylates suggests that this compound could serve as a precursor to a new class of biologically active indole (B1671886) derivatives.

Integration of Advanced Computational Design in Materials Science

The application of computational chemistry is poised to accelerate the discovery of new materials derived from this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic and structural properties of potential derivatives, guiding synthetic efforts towards materials with desired functionalities.

While direct computational studies on this compound for materials science are still emerging, research on related compounds provides a clear roadmap. For example, computational studies on benzothiazole (B30560) derivatives have been used to evaluate their thermodynamic and chemical properties for potential antibacterial applications. researchgate.net A similar approach could be used to screen potential polymers and other materials derived from this compound for applications in electronics, optics, or as functional coatings.

Further Advancement in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the future of chemical synthesis, and the production and use of this compound are no exception. Future research will undoubtedly focus on developing more environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

The use of green catalysts is a central theme in this area. Research into the use of expandable graphite (B72142) as a catalyst for the synthesis of ethyl benzoate (B1203000) under microwave heating demonstrates a move towards more sustainable catalytic systems. rsc.org Similar approaches could be adapted for the synthesis of this compound, replacing traditional acid catalysts with recyclable and less hazardous alternatives.

Furthermore, the exploration of biocatalysis, as mentioned earlier, aligns perfectly with the goals of green chemistry. Enzymatic reactions are typically performed in aqueous media under mild conditions, offering a significant reduction in the environmental footprint compared to conventional organic synthesis. nih.govnih.gov The development of robust and efficient enzymatic routes for the synthesis and derivatization of this compound will be a critical step towards a more sustainable chemical industry.

Multidisciplinary Research at the Interface of Organic and Materials Chemistry

The full potential of this compound will likely be realized through collaborative research that spans the traditional boundaries between organic chemistry and materials science. The synthesis of novel derivatives with unique functional groups is intrinsically linked to their potential applications in advanced materials.

For example, the synthesis of four-arm star block copolymers and other complex polymer architectures demonstrates the power of combining sophisticated organic synthesis with polymer chemistry to create materials with controlled self-assembly behavior. biorxiv.org this compound, with its versatile chemical handles, is an ideal candidate for incorporation into such complex polymeric systems, potentially leading to new materials for drug delivery, nanotechnology, and other high-tech applications.

The synthesis of eugenyl benzoate derivatives as potential BCL-2 inhibitors in colorectal cancer, which combines organic synthesis with biological evaluation and quantitative structure-activity relationship (QSAR) analysis, exemplifies the fruitful intersection of chemistry and life sciences. nih.gov A similar multidisciplinary approach applied to derivatives of this compound could uncover new therapeutic agents and other bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(hydroxymethyl)benzoate to achieve high yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of 2-(hydroxymethyl)benzoic acid with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Continuous-flow synthesis techniques, as demonstrated for structurally similar esters, improve reaction control and reduce side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction monitoring by thin-layer chromatography (TLC) and characterization by 1H^1 \text{H}/13C^{13} \text{C} NMR validates intermediate and final product integrity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR (in CDCl3_3 or DMSO-d6_6) identify functional groups and confirm ester linkage. IR spectroscopy verifies carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) stretches. Mass spectrometry (ESI-TOF) confirms molecular weight .
  • Crystallography : For crystalline samples, single-crystal X-ray diffraction with SHELXL refinement (via programs like Olex2 or SHELXTL) resolves molecular geometry and hydrogen-bonding networks. Mercury software aids in visualizing packing patterns and intermolecular interactions .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : The compound’s stability is influenced by moisture sensitivity (due to the ester group) and light exposure. Store under inert atmosphere (argon) in amber glass vials at 4°C. Regular stability checks via HPLC (C18 column, acetonitrile/water mobile phase) detect hydrolysis products. Degradation kinetics can be modeled using Arrhenius plots under accelerated conditions (40–60°C) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent affect the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The hydroxymethyl group introduces steric hindrance near the aromatic ring, potentially slowing transmetalation steps in palladium-catalyzed couplings. Computational studies (DFT via Gaussian or ORCA) compare transition-state energies with analogs like Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. Experimental optimization involves adjusting ligands (e.g., SPhos vs. XPhos), solvent polarity (toluene vs. DMF), and boronating agents to enhance coupling efficiency .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic reproducibility studies should include:

  • Control experiments (e.g., blank reactions without catalyst).
  • In-situ monitoring via 31P^ {31} \text{P} NMR for phosphine-containing catalysts.
  • Statistical Design of Experiments (DoE) to isolate critical factors (temperature, stoichiometry). Cross-referencing with databases like Reaxys ensures data validation .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer : The hydroxymethyl group enables functionalization via oxidation (to carboxylic acid derivatives) or etherification. For antimicrobial studies:

  • Step 1 : Convert to 2-(chloromethyl)benzoate using SOCl2_2, then nucleophilic substitution with heterocyclic amines.
  • Step 2 : Screen derivatives against bacterial strains (e.g., S. aureus) using broth microdilution assays (CLSI guidelines).
  • Step 3 : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Q. What computational tools are recommended for modeling the solvation effects of this compound?

  • Methodological Answer :

  • Solvent Parameterization : Use COSMO-RS (in Turbomole) to predict solubility in polar vs. non-polar solvents.
  • Molecular Dynamics (MD) : GROMACS simulations with OPLS-AA forcefield analyze solute-solvent interactions.
  • QSAR Modeling : Build quantitative structure-activity relationship models using PaDEL-descriptors and Random Forest regression to correlate logP with bioavailability .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR data for this compound in different solvents?

  • Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO vs. CDCl3_3) are common due to hydrogen bonding. To validate:

  • Acquire NMR in multiple solvents and compare with predicted shifts (via ACD/Labs or ChemDraw).
  • Perform 1H ^1 \text{H}-1H^1 \text{H} COSY and HSQC to resolve overlapping signals.
  • Cross-validate with crystalline structure data from X-ray diffraction .

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(hydroxymethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(hydroxymethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.